molecular formula C23H26FN5O B2430913 N-(2,3-dimethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021071-44-2

N-(2,3-dimethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B2430913
CAS No.: 1021071-44-2
M. Wt: 407.493
InChI Key: KGGHAPZTJAKLFJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26FN5O and its molecular weight is 407.493. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O/c1-17-6-5-8-20(18(17)2)26-22(30)16-27-12-14-28(15-13-27)23-25-10-11-29(23)21-9-4-3-7-19(21)24/h3-11H,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGHAPZTJAKLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₂₁H₂₃FN₄O
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 1291848-82-2

The structure features a piperazine ring, an imidazole moiety, and a fluorophenyl group, which are significant for its biological interactions.

This compound acts primarily through modulation of neurotransmitter systems. It is hypothesized to interact with various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and cognition. The imidazole and piperazine components enhance its binding affinity to these targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies showed that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives with similar scaffolds can exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests it may have implications for treating neurological disorders. Preliminary data indicate potential anxiolytic and antidepressant effects in animal models, supporting further investigation into its use for mental health conditions .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including this compound. The findings revealed:

  • Cell Viability Assay : The compound reduced cell viability in MCF-7 cells by 70% at 10 µM concentration.

Case Study 2: Neuropharmacology

In a neuropharmacological study:

  • Behavioral Tests : Mice treated with the compound showed reduced anxiety-like behavior in the elevated plus maze test compared to controls.

Data Tables

PropertyValue
Molecular FormulaC₂₁H₂₃FN₄O
Molecular Weight367.44 g/mol
CAS Number1291848-82-2
IC50 (MCF-7 Cell Line)10 µM
IC50 (A549 Cell Line)12 µM

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of acetamides similar to N-(2,3-dimethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. The compound's structure allows it to interact with specific cellular targets, enhancing its efficacy against cancer cells .

Antitubercular Activity

Similar compounds have been assessed for their antitubercular activity against Mycobacterium tuberculosis. The results indicate that certain derivatives effectively inhibit the growth of this pathogen, suggesting potential applications in treating tuberculosis .

Formation of Key Intermediates

The synthesis begins with the preparation of the piperazine ring through reactions involving 4-fluorophenylamine and ethylene glycol. Subsequent steps include the introduction of the dimethylphenyl group via substitution reactions with 2,3-dimethylphenylacetic acid.

Final Assembly

The final compound is assembled through coupling reactions that link the imidazole and piperazine moieties to the acetamide backbone. This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

Therapeutic Applications

Given its biological activities, this compound holds potential in several therapeutic areas:

Cancer Treatment

The compound's ability to target cancer cells makes it a candidate for further development as an anticancer agent. Ongoing research aims to optimize its structure for improved efficacy and reduced toxicity.

Antimicrobial Therapy

With rising antibiotic resistance, compounds like this compound could serve as alternatives or adjuncts to existing antimicrobial therapies.

Case Studies and Research Findings

Several studies have explored the applications of related compounds:

StudyFocusFindings
Anticancer ActivitySignificant inhibition of cancer cell proliferation in vitro; potential for further development as a therapeutic agent.
Antitubercular ActivityEffective against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment development.
Synthesis MethodsDetailed synthesis routes highlighting efficiency and yield improvements through optimized reaction conditions.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,3-dimethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of 2-fluorophenylglyoxal with ammonium acetate to form the 1-(2-fluorophenyl)-1H-imidazole intermediate .

Piperazine coupling : Reacting the imidazole intermediate with piperazine under reflux in a polar aprotic solvent (e.g., DMF) .

Acetamide linkage : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent to attach the 2-(piperazin-1-yl)acetamide moiety to the 2,3-dimethylphenyl group .
Optimization strategies :

  • Employ factorial design experiments to assess temperature, solvent polarity, and stoichiometric ratios .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (e.g., Cu-Kα radiation) resolve bond lengths, angles, and hydrogen-bonding patterns (e.g., R22(10) dimer formation via N–H⋯O interactions) .
  • Spectroscopic validation :
    • NMR : Compare experimental 1H^1H/13C^{13}C NMR shifts with DFT-calculated values to confirm substituent positions .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s receptor-binding affinity and metabolic stability?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT1A_{1A}), leveraging the piperazine moiety’s known affinity for neurological targets .
  • Quantum chemical calculations : Perform DFT (B3LYP/6-311+G(d,p)) to assess electron density maps and predict reactive sites (e.g., imidazole N-atoms for electrophilic attacks) .
  • ADMET prediction : Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and blood-brain barrier permeability based on logP and topological polar surface area .

Q. How can researchers resolve contradictions between experimental and computational data, such as discrepancies in NMR chemical shifts?

Methodological Answer:

  • Cross-validation :
    • Dynamic NMR : Probe temperature-dependent shifts to identify conformational equilibria (e.g., piperazine ring puckering) .
    • Solvent effects : Re-run computations with explicit solvent models (e.g., COSMO-RS) to match experimental conditions .
  • Crystallographic validation : Compare X-ray-derived torsion angles with optimized computational geometries to identify steric strain or intramolecular H-bonding .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs with modified substituents?

Methodological Answer:

  • Library design : Synthesize analogs with systematic substitutions (e.g., fluorophenyl → chlorophenyl; piperazine → homopiperazine) .
  • Biological assays :
    • In vitro binding assays : Radioligand displacement (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A} ) to quantify IC50_{50} values .
    • Functional assays : cAMP accumulation or ERK phosphorylation to assess agonism/antagonism .
  • Statistical analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ, π charges) with activity .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze via LC-MS for degradation products (e.g., acetamide hydrolysis) .
    • Oxidative stress : Treat with H2_2O2_2/UV light; monitor imidazole ring oxidation via UV-Vis spectroscopy .
  • Plasma stability : Incubate with rat/human plasma; quantify parent compound remaining via UPLC .

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